Superior Chorea Control Efficacy: Tetrabenazine vs Deutetrabenazine vs Valbenazine Network Meta-Analysis
In a Bayesian network meta-analysis of three randomized controlled trials (n=299 patients) evaluating VMAT2 inhibitors for Huntington's disease chorea, tetrabenazine demonstrated the highest surface under the cumulative ranking curve (SUCRA) value for improvement in the Unified Huntington's Disease Rating Scale Total Maximal Chorea score at 0.878, compared with valbenazine at 0.700 and deutetrabenazine at 0.422 [1]. This quantitative ranking, derived from placebo-adjusted mean differences (tetrabenazine MD = -3.50, 95% CrI -3.78 to -3.22; valbenazine MD = -3.20, 95% CrI -4.37 to -2.03; deutetrabenazine MD = -2.50, 95% CrI -3.71 to -1.30), establishes tetrabenazine as the most effective agent specifically for chorea symptom control among the three approved VMAT2 inhibitors [1]. The analysis employed a fixed-effects Bayesian framework with consistency modeling across studies lacking closed-loop comparisons [1].
| Evidence Dimension | Unified Huntington's Disease Rating Scale Total Maximal Chorea score improvement (SUCRA ranking) |
|---|---|
| Target Compound Data | SUCRA = 0.878; MD vs placebo = -3.50 (95% CrI -3.78 to -3.22) |
| Comparator Or Baseline | Valbenazine SUCRA = 0.700, MD vs placebo = -3.20 (-4.37 to -2.03); Deutetrabenazine SUCRA = 0.422, MD vs placebo = -2.50 (-3.71 to -1.30) |
| Quantified Difference | Tetrabenazine SUCRA exceeds deutetrabenazine by 0.456 and valbenazine by 0.178 |
| Conditions | Network meta-analysis of RCTs (n=299 patients); UHDRS Total Maximal Chorea score; Bayesian fixed-effects consistency model |
Why This Matters
For research applications requiring maximal VMAT2-mediated chorea suppression or for studies where efficacy is the primary endpoint, tetrabenazine offers quantifiably superior effect magnitude.
- [1] Frontiers in Pharmacology. Efficacy and safety of vesicular monoamine transporter 2 inhibitors for Huntington's disease chorea based on network meta-analysis. Front Pharmacol. 2025;16:1637577. View Source
